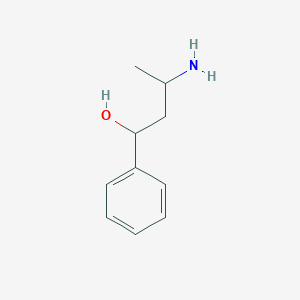

3-Amino-1-phenylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-phenylbutan-1-ol is a chemical compound with the CAS Number: 25756-06-3 . It has a molecular weight of 165.24 and is typically in oil form .

Synthesis Analysis

The synthesis of 3-amino-1-phenylbutane (3-APB) can be achieved by coupling a transaminase with a pyruvate decarboxylase (PDC), which does not require the use of any expensive additional cofactor . This strategy allows the pyruvate obtained in the transamination reaction to be transformed by PDC into acetaldehyde and CO2 .Molecular Structure Analysis

The molecular formula of 3-Amino-1-phenylbutan-1-ol is C10H15NO . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

3-Amino-1-phenylbutan-1-ol is an oil at room temperature . It has a molecular weight of 165.24 .Applications De Recherche Scientifique

Synthesis and Analytical Applications

Oligomer Synthesis : A study by Albert et al. (2002) on oligomers of 3-hydroxyalkanoic acids demonstrated the synthesis of various oligoesters with side chains mimicking proteinogenic amino acids. This research contributes to understanding the structural flexibility and potential biological relevance of such compounds (Albert, Seebach, Duchardt, & Schwalbe, 2002).

Metal Complexes for Antioxidant Activity : Ejidike and Ajibade (2015) explored the synthesis of metal(II) complexes with derivatives of 1-phenylbutan-1-one, showing potential as antibacterial agents and antioxidants. This work opens up possibilities for applications in medicinal chemistry and bioactive materials (Ejidike & Ajibade, 2015).

Antibody Development for Sulfonamide Detection : Research by Adrián et al. (2009) on generating broad specificity antibodies for sulfonamide antibiotics showcased the development of a sensitive ELISA for analyzing milk samples. Such methodologies can significantly contribute to food safety and environmental monitoring (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Biopolymer and Peptide Research

- Biopolymer to Peptide Investigations : A review by Seebach et al. (2001) highlighted the transition from studying biopolymers like PHB to exploring unnatural β- and γ-peptides. This research underscores the potential of these peptides in developing new materials and understanding biological phenomena (Seebach, Albert, Arvidsson, Rueping, & Schreiber, 2001).

Biofuel Production

- Biofuel Precursor Synthesis : An article by Bastian et al. (2011) on the anaerobic production of 2-methylpropan-1-ol (isobutanol) using engineered enzymes in Escherichia coli presents an approach for creating biofuels from renewable resources, demonstrating the environmental and economic potential of such technologies (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Quantum Chemical and Molecular Docking Studies

- Computational Analysis : Research by Charanya, Sampathkrishnan, and Balamurugan (2020) using quantum chemical computations and molecular docking studies on 4-amino-3-phenylbutanoic acid provided insights into its molecular structure, vibrational spectra, and potential anticonvulsant activity. Such computational studies are crucial for understanding the fundamental properties of molecules and guiding experimental work (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Safety and Hazards

Orientations Futures

Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, such as 3-Amino-1-phenylbutan-1-ol, are being explored . The use of ω-transaminases in multi-enzymatic cascades significantly improves their synthetic applicability in the synthesis of complex chemical compounds . This suggests that ω-transaminases will continue to provide an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .

Propriétés

IUPAC Name |

3-amino-1-phenylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZOOZVKGLADMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)